Direct Binding Affinity for HDAC8: c-SAHA vs. SAHA
In a head-to-head comparison, Coumarin-SAHA demonstrates a 3.6-fold higher binding affinity for human HDAC8 than its parent compound, SAHA [1]. This was determined by analyzing the fluorescence quenching of c-SAHA upon direct binding to the enzyme, a method not possible with SAHA itself. The higher affinity of c-SAHA ensures that its use as a competitive probe does not introduce bias due to weak binding, maintaining assay sensitivity and accuracy for evaluating test inhibitors [1].
| Evidence Dimension | Binding Affinity (Kd) for HDAC8 |
|---|---|
| Target Compound Data | 160 ± 20 nM (c-SAHA) |
| Comparator Or Baseline | 580 ± 140 nM (SAHA) |
| Quantified Difference | 3.6-fold lower Kd (higher affinity) for c-SAHA |
| Conditions | Spectrofluorometric titration in 10 mM Tris, pH 7.5, 100 mM NaCl, 1 mM TCEP at 25°C; Kd determined by fitting to a quadratic binding equation. |
Why This Matters
A probe's binding affinity must be strong enough to ensure a robust signal at low concentrations but not so high that it cannot be displaced by test compounds; c-SAHA's validated Kd of 160 nM is in an ideal range for competitive displacement assays.
- [1] Singh, R. K., Mandal, T., Balasubramanian, N., et al. (2011). Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors. Analytical Biochemistry, 408(2), 309–315. View Source
